molecular formula C24H31N3O5 B14117391 2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

Cat. No.: B14117391
M. Wt: 441.5 g/mol
InChI Key: GGMURINELPSPEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid is a complex organic compound with significant biochemical and pharmacological properties. This compound is known for its role as an inhibitor of enkephalinase, which enhances the effects of met5-enkephalin-induced anti-nociception . It is also used as a bestatin analogue .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid involves multiple steps, starting from basic organic moleculesSpecific reaction conditions such as temperature, pH, and the use of catalysts are crucial to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of amino acids and other reagents, ensuring high purity and consistency. The process may also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions such as temperature, solvent, and pH are tailored to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting enkephalinase, an enzyme that breaks down enkephalins, which are natural pain-relieving peptides in the body. By inhibiting this enzyme, the compound enhances the activity of enkephalins, leading to increased pain relief. The molecular targets include the active site of enkephalinase, where the compound binds and prevents the enzyme from degrading enkephalins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-[(3-Amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid is unique due to its specific structure, which allows for selective inhibition of enkephalinase. This selectivity makes it a valuable tool in studying pain mechanisms and developing new pain relief therapies .

Properties

IUPAC Name

2-[[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5/c1-15(2)20(22(29)26-19(24(31)32)14-17-11-7-4-8-12-17)27-23(30)21(28)18(25)13-16-9-5-3-6-10-16/h3-12,15,18-21,28H,13-14,25H2,1-2H3,(H,26,29)(H,27,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMURINELPSPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(CC2=CC=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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